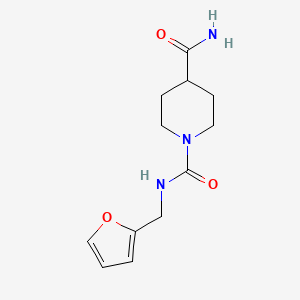![molecular formula C15H22ClNO3 B4439484 4-[4-(3-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B4439484.png)
4-[4-(3-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride
Descripción general
Descripción
4-[4-(3-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride, also known as LY341495, is a selective antagonist of the mGluR2 and mGluR3 receptors. These receptors are part of the metabotropic glutamate receptor family, which play a crucial role in regulating synaptic transmission in the central nervous system. LY341495 has been widely used in scientific research to investigate the physiological and biochemical effects of mGluR2/3 signaling, as well as its potential therapeutic applications.
Mecanismo De Acción
4-[4-(3-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride acts as a selective antagonist of the mGluR2 and mGluR3 receptors, which are predominantly located in the presynaptic terminals of neurons. These receptors play a crucial role in regulating the release of glutamate, a major neurotransmitter in the central nervous system. By blocking the activity of mGluR2/3 receptors, 4-[4-(3-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride can modulate the release of glutamate and affect synaptic transmission.
Biochemical and Physiological Effects
4-[4-(3-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride has been shown to have a wide range of biochemical and physiological effects, including modulation of synaptic transmission, regulation of neuronal excitability, and neuroprotection. For example, studies have shown that 4-[4-(3-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride can decrease the release of glutamate and increase the release of GABA, another major neurotransmitter in the brain. 4-[4-(3-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride has also been shown to modulate the activity of ion channels and receptors, such as NMDA receptors, which play a crucial role in synaptic plasticity and learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-(3-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride has several advantages for lab experiments, including its high selectivity for mGluR2/3 receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 4-[4-(3-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride also has some limitations, such as its relatively short half-life and its potential off-target effects on other receptors and ion channels.
Direcciones Futuras
There are several future directions for research on 4-[4-(3-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride and mGluR2/3 signaling. One area of interest is the role of mGluR2/3 signaling in the regulation of synaptic plasticity and learning and memory. Another area of interest is the potential therapeutic applications of 4-[4-(3-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and neurodegenerative diseases. Finally, further research is needed to better understand the molecular mechanisms underlying the effects of 4-[4-(3-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride on synaptic transmission and neuronal excitability.
Aplicaciones Científicas De Investigación
4-[4-(3-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride has been extensively used in scientific research to investigate the role of mGluR2/3 signaling in various physiological and pathological conditions. For example, studies have shown that 4-[4-(3-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride can attenuate the effects of stress on synaptic plasticity and behavior in animal models of depression and anxiety. 4-[4-(3-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
IUPAC Name |
4-[(E)-4-(3-methoxyphenoxy)but-2-enyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-17-14-5-4-6-15(13-14)19-10-3-2-7-16-8-11-18-12-9-16;/h2-6,13H,7-12H2,1H3;1H/b3-2+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZYKJPLRAZORT-SQQVDAMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC=CCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OC/C=C/CN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4439424.png)
![3-(4-methylphenyl)-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4439433.png)
![[4-(2,4-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B4439441.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(1-benzofuran-2-yl)ethanone](/img/structure/B4439447.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(4-quinolinylmethyl)acetamide](/img/structure/B4439455.png)
![1-methyl-N-[4-(4-pyridinylmethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B4439466.png)
![4-[(1,3-benzodioxol-5-yloxy)methyl]-2-(2-furyl)-1,3-thiazole](/img/structure/B4439471.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B4439473.png)

![N-allyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4439482.png)
![N-(tetrahydro-2-furanylmethyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4439486.png)

